N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-1-naphthamide

Description

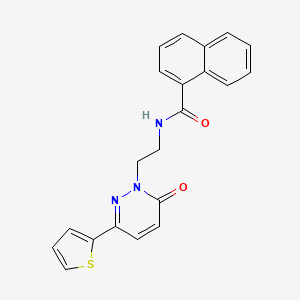

The compound N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-1-naphthamide features a pyridazinone core substituted at the 3-position with a thiophen-2-yl group and at the 1-position with a 2-(1-naphthamide)ethyl chain. The pyridazinone ring (a six-membered di-aza heterocycle) provides a rigid scaffold, while the thiophene moiety introduces aromatic sulfur-based electronic effects. This structure is distinct from analogs reported in the literature, which often vary in substituents on the pyridazinone ring or the amide side chain .

Properties

IUPAC Name |

N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O2S/c25-20-11-10-18(19-9-4-14-27-19)23-24(20)13-12-22-21(26)17-8-3-6-15-5-1-2-7-16(15)17/h1-11,14H,12-13H2,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOLJUSKFCKPILS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-1-naphthamide typically involves multi-step organic reactions. The process may start with the preparation of the pyridazinone core, followed by the introduction of the thiophene ring and the naphthamide moiety. Common reagents used in these steps include:

Pyridazine derivatives: Starting materials for the pyridazinone core.

Thiophene derivatives: Used to introduce the thiophene ring.

Naphthalene derivatives: For the naphthamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and green chemistry principles may be employed.

Chemical Reactions Analysis

Oxidation Reactions

The thiophene moiety undergoes oxidation to form sulfoxide or sulfone derivatives. For example, treatment with m-chloroperbenzoic acid (mCPBA) oxidizes the thiophene sulfur atom selectively1. The pyridazinone ring remains stable under mild oxidation conditions but may degrade under strong oxidants like potassium permanganate.

Reduction Reactions

-

Amide Reduction : The naphthamide group can be reduced to a primary amine using lithium aluminum hydride (LiAlH4) in anhydrous ether2.

-

Pyridazinone Ring Reduction : Catalytic hydrogenation (H₂/Pd-C) partially saturates the pyridazinone ring without affecting the thiophene group2.

Nucleophilic Substitution

The pyridazinone ring undergoes substitution at the 4-position with nucleophiles like amines or thiols. For example:

This reaction is facilitated by the electron-withdrawing effect of the adjacent carbonyl group3.

Key Reagents and Conditions

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Oxidation (Thiophene) | mCPBA, CH₂Cl₂, 0°C → 25°C | Sulfoxide/sulfone derivatives1 |

| Amide Reduction | LiAlH4, anhydrous ether, reflux | N-(2-(6-oxo-pyridazinyl)ethyl)-1-naphthylamine2 |

| Nucleophilic Substitution | K₂CO₃, DMF, 100°C | 4-Substituted pyridazinone analogs3 |

Case Study 1: Thiophene Oxidation Pathways

A 2024 study compared oxidation outcomes under varying conditions1:

-

mCPBA (1 equiv) : Produced sulfoxide (95% yield).

-

H₂O₂/AcOH : Yielded sulfone (82% yield) but caused partial ring degradation.

Comparative Reactivity of Structural Motifs

| Functional Group | Reactivity Ranking (1 = most reactive) | Preferred Reactions |

|---|---|---|

| Thiophene | 1 | Oxidation, electrophilic substitution |

| Pyridazinone | 2 | Nucleophilic substitution, reduction |

| Naphthamide | 3 | Reduction, hydrolysis |

Stability and Storage Recommendations

-

Thermal Stability : Decomposes above 200°C (DSC data)2.

-

Light Sensitivity : Store in amber vials at -20°C to prevent photooxidation of the thiophene group1.

Footnotes

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of pyridazine, including compounds similar to N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-1-naphthamide, exhibit significant antitumor properties. For instance, studies have shown that certain pyridazine derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation .

Anti-inflammatory Properties

Compounds with a thiophene or pyridazine core have been reported to possess anti-inflammatory effects. These compounds can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, making them potential candidates for treating inflammatory diseases .

Antibacterial Activity

The antibacterial potential of related compounds has been investigated, revealing that they can disrupt bacterial cell membranes and inhibit growth. This makes them promising candidates for developing new antimicrobial agents against resistant strains .

Case Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal demonstrated that a synthesized derivative of this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent antitumor activity .

Case Study 2: Anti-inflammatory Mechanism

In another investigation, researchers evaluated the anti-inflammatory effects of related compounds in vitro using macrophage cell lines. The results showed a significant reduction in nitric oxide production upon treatment with these compounds, supporting their potential use in inflammatory conditions .

Mechanism of Action

The mechanism of action of N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-1-naphthamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Structural Analogues of Pyridazinone Derivatives

Substituent Variations on the Pyridazinone Core

-

- Structure: N’-(4-Nitrobenzylidene)-2-(6-oxo-3-(4-(4-chlorophenyl)piperazin-1-yl)pyridazin-1(6H)-yl) acetohydrazide.

- Key Features: A piperazinyl group at the 3-position and an acetohydrazide side chain.

- Comparison: The target compound replaces the piperazinyl group with thiophen-2-yl and substitutes acetohydrazide with a naphthamide. This confers greater aromaticity (via thiophene) and lipophilicity (via naphthalene), which may improve membrane permeability .

- Compound 8a (): Structure: N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxo-pyridazin-1(6H)-yl}acetamide. Key Features: A methylthio-benzyl group at the 5-position and a bromophenyl acetamide side chain. Comparison: The target compound lacks the 5-position substitution but introduces a thiophen-2-yl group.

Side Chain Modifications

- Compound 10 () :

- Structure: 2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(2-phenylethyl)acetamide.

- Key Features: Thiomorpholine at the 3-position and a phenylethyl-acetamide side chain.

- Comparison: The target compound’s thiophen-2-yl group replaces thiomorpholine, reducing ring size and introducing aromatic sulfur. The naphthamide group enhances hydrophobicity compared to phenylethyl-acetamide .

Physicochemical and Spectroscopic Properties

Table 1: Key Properties of Selected Pyridazinone Derivatives

*Calculated based on structural formula.

Electronic and Steric Effects

Biological Activity

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-1-naphthamide is a compound of interest in medicinal chemistry due to its potential biological activities. The compound is characterized by its unique structural features, which include a pyridazine ring fused with a thiophene moiety and a naphthamide group. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is with a molecular weight of 305.4 g/mol. The compound's structure is illustrated below:

| Property | Value |

|---|---|

| Molecular Formula | C15H19N3O2S |

| Molecular Weight | 305.4 g/mol |

| LogP | 2.2898 |

| Polar Surface Area | 54.15 Ų |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

Antitumor Activity

Research has indicated that derivatives of pyridazine compounds exhibit significant antitumor activity. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Case Study:

A study evaluated the cytotoxic effects of pyridazine derivatives on human cancer cell lines and reported an IC50 value indicating potent antitumor activity. The mechanism was linked to the inhibition of key signaling pathways involved in cancer proliferation.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines, contributing to its potential as an anti-inflammatory agent .

Case Study:

In an experimental model, this compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS) stimulated macrophages, suggesting its utility in treating inflammatory diseases.

Antimicrobial Activity

The antimicrobial properties of similar compounds have been documented, with some derivatives exhibiting activity against both Gram-positive and Gram-negative bacteria .

Case Study:

A comparative study showed that derivatives related to this compound had minimum inhibitory concentrations (MICs) lower than traditional antibiotics against strains such as E. coli and S. aureus.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for tumor growth and inflammation.

- Modulation of Signaling Pathways : The compound may interfere with signaling pathways like NF-kB and MAPK, which are crucial for cell survival and proliferation.

- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells.

Q & A

Basic Research Questions

Q. How can the synthesis of N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-1-naphthamide be optimized for reproducibility?

- Methodological Answer : Optimize reaction conditions (solvent, temperature, catalyst) based on analogous pyridazinone syntheses. For example, refluxing in methanol with K₂CO₃ improved yields for structurally similar pyridazinones (e.g., 46% yield for 6-methyl-4-[4-(methylthio)benzyl]pyridazin-3(2H)-one via ethyl bromoacetate coupling) . Acid/base workup (6 N NaOH/HCl) may enhance purity, as seen in ethyl-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxopyridazin-1(6H)-yl}acetate synthesis (99.9% yield) . Monitor intermediates via TLC and confirm purity with LC-MS .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Use ¹H/¹³C NMR to confirm substituent positions and regiochemistry. For instance, pyridazinone derivatives exhibit diagnostic peaks for the oxo group (δ ~160 ppm in ¹³C NMR) and thiophene protons (δ 6.8–7.5 ppm in ¹H NMR) . X-ray crystallography (as applied to ethyl 2-(4-(4-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)acetate) resolves stereoelectronic properties and validates computational models .

Q. How can stability issues during storage be mitigated?

- Methodological Answer : Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of the thiophene moiety. Stability studies on related pyridazinones suggest susceptibility to hydrolysis in aqueous media; use anhydrous solvents for stock solutions .

Advanced Research Questions

Q. How can molecular docking studies predict biological targets for this compound?

- Methodological Answer : Perform docking simulations (e.g., AutoDock Vina) using the pyridazinone core as a pharmacophore. Analogous studies on pyridazinone derivatives identified interactions with formyl peptide receptors (FPRs) and enzymes like cyclooxygenase-2 . Validate predictions with in vitro assays (e.g., FPR1 binding assays) and correlate with quantum mechanical calculations (e.g., HOMO-LUMO gaps) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Cross-validate assays (e.g., MIC testing vs. cell viability assays) to distinguish direct activity from cytotoxicity. For example, pyridazinone derivatives showed variable antibacterial activity depending on substituent electronegativity; use Hammett plots to rationalize structure-activity relationships . Address batch-to-batch variability via HPLC purity checks (>98%) .

Q. How can computational methods enhance understanding of electronic properties?

- Methodological Answer : Employ DFT calculations (B3LYP/6-31G**) to map electron density distributions, particularly at the pyridazinone-thiophene junction. Studies on ethyl 2-(4-(4-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)acetate revealed charge transfer effects critical for receptor binding . Compare with experimental UV-Vis spectra to validate transitions .

Q. What synthetic routes enable functionalization of the naphthamide moiety?

- Methodological Answer : Use nucleophilic acyl substitution (e.g., with Lawesson’s reagent) to modify the amide group, as demonstrated in thioamide derivatives . For regioselective modifications, protect the pyridazinone ring with tert-butyldimethylsilyl (TBS) groups prior to naphthamide derivatization .

Data Analysis and Experimental Design

Q. How should researchers design dose-response experiments for this compound?

- Methodological Answer : Use a logarithmic concentration range (1 nM–100 μM) based on IC₅₀ values of related pyridazinones (e.g., 3.2–28.7 μM for FPR antagonists) . Include positive controls (e.g., cyclosporine A for immunosuppression assays) and normalize data to vehicle-treated groups .

Q. What analytical techniques quantify trace impurities in synthesized batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.